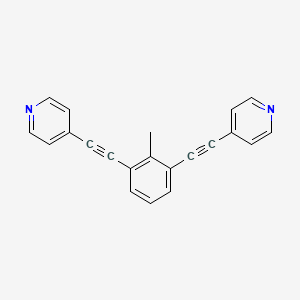

2,6-Bis(4-pyridylethynyl)toluene

Description

Significance of Pyridylethynyl Derivatives in Contemporary Chemical Research

Pyridylethynyl derivatives are a class of organic compounds that feature a pyridine (B92270) ring connected to an ethynyl (B1212043) group (a carbon-carbon triple bond). This structural motif imparts a unique combination of properties, including rigidity, linearity, and tunable electronic characteristics. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making these derivatives valuable ligands in coordination chemistry. nih.govresearchgate.net The conjugated π-system, extending from the pyridine ring through the ethynyl linkage, is responsible for their interesting photophysical properties, such as fluorescence. nih.gov

The versatility of pyridylethynyl derivatives has led to their application in a wide range of chemical research areas. They are utilized in the development of:

Supramolecular Chemistry: Their ability to form predictable and stable structures through non-covalent interactions makes them ideal for constructing complex supramolecular assemblies. nih.gov

Materials Science: These compounds are building blocks for functional materials, including liquid crystals, light-emitting materials, and polymer composites. nih.gov

Catalysis: Pyridylethynyl-based ligands can be used to create novel catalysts with enhanced activity and selectivity. researchgate.net

Medicinal Chemistry: Some derivatives have shown potential as therapeutic agents, for instance, in targeting neurodegenerative diseases or as radiodiagnostic compounds. nih.govmdpi.com

Overview of Arene-Bridged Bis(pyridylethynyl) Systems

These systems are of particular interest because the arene bridge can be systematically varied to fine-tune the distance and orientation of the two pyridyl groups. This allows for the rational design of ligands that can coordinate to metal centers in specific ways, leading to the formation of well-defined dinuclear or polynuclear metal complexes. nih.govnih.gov The extended π-conjugation across the entire molecule often results in enhanced photophysical properties compared to their monopyridylethynyl counterparts.

Specific Research Focus on 2,6-Bis(4-pyridylethynyl)toluene in Advanced Chemical Science

Within the family of arene-bridged bis(pyridylethynyl) systems, this compound has garnered specific research attention. The toluene (B28343) bridge, with its methyl group at the 2-position and the two pyridylethynyl arms at the 1 and 6 positions, imposes a specific steric and electronic environment. This substitution pattern influences the conformation of the molecule and its coordination behavior.

The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. nih.govbeilstein-journals.org This powerful reaction allows for the efficient formation of the carbon-carbon triple bonds that link the pyridyl and toluene units.

The unique structure of this compound makes it a valuable component in the construction of:

Molecular Tweezers and Clefts: The pre-organized arrangement of the two pyridyl arms can create a binding pocket for guest molecules.

Metallo-supramolecular Architectures: It can act as a "ditopic" ligand, bridging two metal centers to form linear or cyclic structures.

Functional Polymers: Incorporation of this unit into a polymer backbone can lead to materials with interesting optical and electronic properties. frontiersin.org

| Property | Value |

| Molecular Formula | C23H16N2 |

| Molar Mass | 320.39 g/mol |

| Appearance | Solid |

Table 1: General Properties of this compound

Interdisciplinary Relevance and Emerging Research Frontiers in Conjugated Ligand Chemistry

The study of this compound and related conjugated ligands is not confined to a single discipline but spans across various scientific fields. The interdisciplinary nature of this research is driven by the potential applications of these compounds in diverse areas. researchgate.net

Emerging research frontiers in conjugated ligand chemistry, with a focus on systems like this compound, include:

Molecular Electronics: The ability of these molecules to conduct electricity and respond to light makes them promising candidates for use in molecular wires, switches, and sensors.

Smart Materials: The development of materials that can respond to external stimuli, such as light, heat, or the presence of a chemical species, is an active area of research. rsc.orgrsc.org The tunable properties of conjugated ligands are key to designing such "smart" materials.

Theranostics: In medicine, there is a growing interest in developing agents that can both diagnose and treat diseases. mdpi.com Conjugated ligands can be designed to carry both an imaging agent and a therapeutic payload to a specific target in the body. nih.gov

Photocatalysis: The light-absorbing properties of these compounds can be harnessed to drive chemical reactions, offering a green and sustainable approach to chemical synthesis. researchgate.net

The continued exploration of the synthesis, properties, and applications of this compound and its derivatives promises to yield exciting new discoveries and technological advancements at the interface of chemistry, materials science, and medicine.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[2-methyl-3-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2/c1-17-20(7-5-18-9-13-22-14-10-18)3-2-4-21(17)8-6-19-11-15-23-16-12-19/h2-4,9-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBXDOGIIUDHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C#CC2=CC=NC=C2)C#CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658029 | |

| Record name | 4,4'-[(2-Methyl-1,3-phenylene)di(ethyne-2,1-diyl)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865756-45-2 | |

| Record name | 4,4'-[(2-Methyl-1,3-phenylene)di(ethyne-2,1-diyl)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Construction of 2,6-Bis(4-pyridylethynyl)toluene Scaffolds

The synthesis of the this compound core predominantly relies on powerful cross-coupling reactions that efficiently form carbon-carbon bonds between aryl and alkynyl components.

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of this compound. wikipedia.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira reaction allows for its application under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

In a typical synthesis of this compound, a dihalogenated toluene (B28343) derivative, such as 2,6-diiodotoluene or 2,6-dibromotoluene (B1294787), is reacted with two equivalents of 4-ethynylpyridine. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, and a copper(I) salt, typically CuI. An amine base, such as triethylamine (B128534) or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle.

The general reaction scheme is as follows:

Where X represents a halogen (typically I or Br).

The choice of palladium catalyst and ligands is crucial for the reaction's success. While traditional catalysts like Pd(PPh₃)₄ are effective, modern advancements have introduced more efficient catalytic systems. For instance, the use of N-heterocyclic carbene (NHC) palladium complexes has been shown to facilitate Sonogashira couplings with high efficiency. libretexts.org

Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. Key factors that are often fine-tuned include the choice of catalyst, solvent, base, and temperature. researchgate.net

The catalyst system, comprising the palladium source and any supporting ligands, plays a pivotal role. The reactivity of the aryl halide follows the order I > Br > Cl, with aryl iodides generally providing the best results. libretexts.org The choice of solvent can also significantly impact the reaction outcome, with solvents like toluene, DMF, and THF being commonly employed. researchgate.net The base is not only a scavenger for the acid produced but can also influence the catalytic activity.

Recent research has focused on developing more sustainable and efficient protocols, such as copper-free Sonogashira reactions, to mitigate the environmental concerns associated with copper toxicity. organic-chemistry.orgresearchgate.net These modified procedures often employ alternative co-catalysts or specialized ligand systems to facilitate the cross-coupling.

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ vs. Pd(OAc)₂/ligand | Can influence reaction rate and catalyst stability. | researchgate.net |

| Co-catalyst | CuI vs. Copper-free | Copper-free systems are more environmentally benign. | organic-chemistry.orgresearchgate.net |

| Solvent | Toluene, DMF, THF, Acetonitrile | Solvent polarity can affect catalyst solubility and reaction kinetics. | researchgate.net |

| Base | Triethylamine, Diisopropylamine, K₃PO₄ | Base strength and steric hindrance can impact deprotonation of the alkyne and catalyst performance. | nih.gov |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to side reactions. | beilstein-journals.org |

The successful synthesis of this compound is contingent on the availability of high-quality precursors. The primary precursors are a suitably halogenated toluene derivative and 4-ethynylpyridine.

Halogenated Toluene Derivatives: 2,6-Dihalotoluenes, such as 2,6-dibromotoluene or 2,6-diiodotoluene, are the most common starting materials. These can be prepared from commercially available toluidine derivatives through diazotization followed by a Sandmeyer-type reaction with the appropriate copper(I) halide or potassium iodide. The synthesis of 2,6-di-tert-butyl-4-methylpyridine (B104953) has also been reported, which could potentially serve as a precursor after suitable functionalization. orgsyn.org

Ethynylpyridines: 4-Ethynylpyridine is a key building block in this synthesis. chemicalbook.comnih.gov It can be prepared from 4-bromopyridine (B75155) or 4-iodopyridine (B57791) via a Sonogashira coupling with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by deprotection. wikipedia.org 4-Ethynylpyridine hydrochloride is a commercially available and stable solid that can be used directly in the coupling reaction after neutralization. sigmaaldrich.com

| Precursor | Synthetic Route | Key Reagents | Reference |

|---|---|---|---|

| 2,6-Dibromotoluene | From 2,6-diaminotoluene (B122827) via diazotization and Sandmeyer reaction. | NaNO₂, HBr, CuBr | |

| 2,6-Diiodotoluene | From 2,6-diaminotoluene via diazotization. | NaNO₂, H₂SO₄, KI | |

| 4-Ethynylpyridine | Sonogashira coupling of 4-halopyridine with trimethylsilylacetylene followed by deprotection. | 4-Bromopyridine, trimethylsilylacetylene, Pd catalyst, CuI, base, TBAF for deprotection. | wikipedia.org |

Functionalization and Derivatization Approaches

The versatility of the this compound scaffold allows for a wide range of functionalization and derivatization strategies to tune its electronic, photophysical, and self-assembly properties.

Modifications to both the peripheral pyridine (B92270) rings and the central toluene core can be employed to fine-tune the properties of the molecule. For instance, introducing substituents on the pyridine rings can alter their basicity and coordination ability. nih.gov Alkylation of the pyridine nitrogen atoms to form pyridinium (B92312) salts is a common strategy to create charged derivatives with interesting electronic and photophysical properties. nih.govresearchgate.net

The π-conjugated system of this compound can be extended through oligomerization and polymerization reactions. mdpi.com This can lead to the formation of larger, more complex structures with enhanced electronic and optical properties. For example, the terminal pyridine groups can be used as reactive sites for further coupling reactions, leading to the formation of linear or branched oligomers and polymers.

The polymerization of related monomers, such as 2,6-dimethylphenol, has been studied in the presence of toluene, indicating the potential for creating polymeric materials based on this structural motif. researchgate.net Additionally, the formation of oligomers of toluene diisocyanate has been investigated, which provides insights into the potential for creating larger structures from toluene-based monomers. nih.gov The resulting polymers can exhibit interesting properties for applications in organic electronics, sensing, and catalysis.

Focused Research on this compound Reveals Limited Data for Specified Coordination Chemistry Applications

Initial investigations into the coordination chemistry and metal-organic systems of the specific chemical compound this compound show a significant lack of published research data corresponding to the detailed applications outlined.

Extensive searches of scientific databases and literature have been conducted to gather information on the coordination behavior of this compound, a rigid, V-shaped ligand with two terminal pyridyl nitrogen atoms available for metal binding. The intended focus was on its ligand design principles, its role in forming discrete supramolecular structures, and its host-guest chemistry, as specified in a detailed research outline.

The search strategy included queries for its chelation and bridging capabilities, metal ion selectivity, and the stoichiometry of its complexes. Further investigation sought examples of self-assembly into specific architectures such as metallacycles (rhomboids, triangles) and cages, as well as instances of templated synthesis and the study of its metal-ligand bonding characteristics.

Despite a thorough review, no specific studies, data tables, or detailed research findings directly concerning "this compound" were found that would allow for a comprehensive report on the requested topics. While the broader class of bis(pyridylethynyl) ligands and related pyridine-based linkers are subjects of extensive research in supramolecular chemistry and materials science, this particular toluene-bridged derivative appears to be uncharacterized or at least not widely reported in the context of the specified outline.

Research on analogous structures, such as those with different aromatic cores (e.g., benzene (B151609) or pyridine) or alternative linkages between the aromatic rings, is prevalent. These studies demonstrate the general principles of how such ligands coordinate with transition metals to form a variety of complex and functional metal-organic assemblies. However, due to the strict focus on "this compound," this related information cannot be substituted.

Consequently, it is not possible to provide a scientifically accurate article on the coordination chemistry of this compound that adheres to the specified detailed structure and content inclusions at this time. The absence of primary literature for this exact compound prevents a factual analysis of its specific coordination modes, self-assembly behavior, and host-guest properties.

Further original research would be required to establish the chemical behaviors and properties of this compound in the context of coordination chemistry.

Research Findings on this compound Remain Elusive in Key Chemical Domains

Despite a thorough review of scientific literature, detailed research findings on the chemical compound this compound, specifically concerning its role in extended coordination architectures and heterometallic systems, are not presently available in published materials. Efforts to gather data for a comprehensive article detailing its use in coordination polymers (CPs), metal-organic frameworks (MOFs), and multicomponent coordination systems have revealed a significant gap in the current body of chemical research.

The intended focus of the investigation was to elaborate on the design, synthesis, and structural characteristics of coordination networks involving this compound. This included its integration into the sophisticated structures of Metal-Organic Frameworks, the control and resulting topology of such extended networks, and its potential involvement in the formation of heterometallic and other multicomponent coordination systems.

However, searches of chemical databases and scholarly articles did not yield specific studies centered on this compound for these applications. While extensive research exists for analogous pyridine-based ligands in the construction of CPs and MOFs, the unique structural attributes of the this compound ligand—featuring a central toluene core with pyridylethynyl arms at the 2 and 6 positions—have not been the subject of detailed reports in the searched literature.

Consequently, information regarding the following key areas for this compound is not available:

Coordination Chemistry and Metal Organic Systems

Heterometallic and Multicomponent Coordination Systems:The formation of coordination systems involving multiple different metal ions or a variety of interacting components with this specific ligand has not been reported.

This lack of specific data prevents the creation of a detailed scientific article as per the requested structure and content. The field of coordination chemistry is vast and continually evolving, and while many related compounds have been studied, 2,6-Bis(4-pyridylethynyl)toluene appears to be a compound that has not yet been extensively explored or reported in the context of coordination polymers and metal-organic frameworks.

Table of Compounds

Photophysical and Electronic Phenomena Investigations

Electronic Structure Elucidation through Advanced Spectroscopic Methods

Spectroscopic techniques are powerful tools for probing the electronic energy levels within a molecule. By analyzing how 2,6-Bis(4-pyridylethynyl)toluene absorbs and emits light, we can map out its electronic transitions and understand the dynamics of its excited states.

The electronic absorption and emission spectra of this compound and its close analogs are characterized by intense bands in the ultraviolet-visible region, which are attributed to π-π* transitions within the conjugated system. These transitions involve the promotion of an electron from a lower-energy bonding (π) molecular orbital to a higher-energy anti-bonding (π*) molecular orbital.

For a closely related compound, 1,4-bis(4-pyridylethynyl)benzene, which lacks the methyl group and has a different substitution pattern on the central ring, the absorption and emission characteristics provide a useful reference. In a non-polar solvent like toluene (B28343), this analog exhibits an absorption maximum (λabs) at approximately 335 nm. The emission spectrum (λem) is only slightly red-shifted, appearing around 342 nm, indicating a small Stokes shift. The molar extinction coefficient (ε) for this transition is significant, in the range of 37,100 M-1cm-1, highlighting a high probability of light absorption at this wavelength. The sharp absorption and emission bands with minimal Stokes shift are characteristic of rigid chromophores where the geometry in the excited state does not significantly differ from the ground state.

The introduction of a methyl group on the central toluene ring in this compound is expected to have a modest influence on these electronic transitions. The methyl group can act as a weak electron-donating group through hyperconjugation, which might lead to slight shifts in the absorption and emission maxima compared to the benzene (B151609) analog. Furthermore, the 2,6-substitution pattern can induce steric hindrance, potentially affecting the planarity of the molecule and, consequently, the extent of π-conjugation and the energy of the electronic transitions.

Table 1: Comparative Photophysical Data of a Structural Analog in Different Solvents

| Compound | Solvent | λabs (nm) | λem (nm) |

|---|---|---|---|

| 1,4-Bis(4-pyridylethynyl)benzene | Toluene | 335 | 342 |

| 1,4-Bis(4-pyridylethynyl)benzene | Acetonitrile | 335 | 342 |

Upon absorption of a photon, the this compound molecule is promoted to an electronically excited state. The subsequent processes, including fluorescence, non-radiative decay, and intersystem crossing to a triplet state, are collectively known as excited-state dynamics. The timescale of these events is crucial for determining the molecule's photophysical properties.

The fluorescence lifetime (τ) is the average time the molecule spends in the excited singlet state before returning to the ground state by emitting a photon. For structurally similar bis(pyridylethynyl)arenes, the excited-state lifetimes are generally short, often in the nanosecond (ns) or sub-nanosecond range. This rapid decay is typical for highly conjugated systems with efficient radiative pathways. The specific lifetime of this compound would be influenced by factors such as the rigidity of the structure, the presence of the methyl group, and the solvent environment.

Theoretical studies on related systems suggest that the lowest excited singlet state (S1) is of a π-π* nature, and the transition from the ground state (S0) to S1 is typically the one responsible for the lowest energy absorption and subsequent fluorescence. The efficiency of other de-excitation pathways, such as internal conversion (a non-radiative process) and intersystem crossing to the triplet state (T1), will compete with fluorescence and influence both the quantum yield and the lifetime.

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a red shift (bathochromism) in the emission spectrum. Conversely, if the ground state is more stabilized, a blue shift (hypsochromism) is observed.

Studies on analogous bis(4-pyridylethynyl)arenes have shown a notable lack of significant solvatochromism. For instance, the emission maximum of 1,4-bis(4-pyridylethynyl)benzene remains virtually unchanged when the solvent is switched from non-polar toluene to polar acetonitrile. This suggests that the dipole moments of the ground and excited states are quite similar, and the molecule's electronic distribution is not dramatically altered upon excitation.

For this compound, a similar behavior is anticipated. The largely symmetrical structure of the molecule would likely result in a small change in dipole moment between the ground and excited states. However, the presence of the methyl group and the specific 2,6-substitution pattern could introduce subtle electronic asymmetries that might lead to a minor solvatochromic effect, though it is not expected to be pronounced.

Luminescence Properties and Quantum Yields

The efficiency of the light emission process is a key characteristic of any fluorescent molecule and is quantified by the fluorescence quantum yield (Φf). This value represents the ratio of the number of photons emitted to the number of photons absorbed.

Several factors can influence the fluorescence quantum yield of this compound. The intrinsic rigidity of the molecule, due to the triple bonds and aromatic rings, limits non-radiative decay pathways associated with molecular vibrations and rotations, which tends to favor higher quantum yields.

The solvent environment can also play a role. While significant solvatochromic shifts are not expected, the solvent can influence the quantum yield through other mechanisms, such as quenching by dissolved oxygen or other impurities. In some cases, specific interactions with solvent molecules can either enhance or diminish the emission efficiency.

For the related 1,4-bis(4-pyridylethynyl)benzene, a relatively high quantum yield has been reported in organic solvents. This high efficiency is consistent with its rigid structure that disfavors non-radiative decay processes. It is plausible that this compound would also exhibit a reasonably high quantum yield in solution due to its structural similarities.

Aggregation-induced emission (AIE) is a fascinating phenomenon where a molecule that is weakly or non-emissive in a dilute solution becomes highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations (RIR) in the aggregated state blocks non-radiative decay channels and opens up the radiative pathway.

The structure of this compound, with its phenyl and pyridyl rings connected by ethynyl (B1212043) linkers, possesses rotational freedom around the single bonds. In dilute solutions, these intramolecular rotations can provide a non-radiative pathway for the de-excitation of the excited state, leading to low fluorescence. However, in an aggregated state, the steric hindrance between neighboring molecules could restrict these rotations. This restriction of intramolecular motion can block the non-radiative decay channel, forcing the excited state to decay radiatively and thus leading to a significant enhancement of the fluorescence intensity.

While specific AIE studies on this compound are not extensively documented, its molecular architecture is archetypal of many known AIE-active compounds. Therefore, it is highly probable that this compound exhibits AIE characteristics, making it a candidate for applications in sensors, bio-imaging, and organic light-emitting diodes where solid-state emission is crucial.

Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of materials containing the this compound ligand are a key area of research. While data on the isolated ligand is scarce, its incorporation into supramolecular systems, particularly metal-organic cages, provides a platform to study and modulate these properties. The extended π-conjugation of the ligand is a crucial factor that can lead to significant third-order NLO responses.

Coordination chemistry offers a versatile approach to designing multipolar two-photon absorbers. nih.gov In these systems, the metal ion acts as a template, organizing the organic chromophores (the ligands) in a specific three-dimensional arrangement. nih.gov This organization can facilitate and influence intramolecular charge transfer processes, which are fundamental to the NLO response. nih.gov The electronic structure of the π-extended ligands, such as this compound, has a pronounced effect on the frontier molecular orbitals (HOMO and LUMO) of the resulting complexes, leading to distinct nonlinear properties. nih.gov

Two-photon absorption (TPA) is a third-order nonlinear optical process with numerous applications. The TPA cross-section (σ₂) is a measure of a molecule's ability to simultaneously absorb two photons. For organic chromophores, key factors determining TPA efficiency are the π-conjugation length and the presence of intramolecular charge transfer. nih.gov

Table 1: TPA Properties of Related Metal Complexes

| Complex | TPA Cross-Section (GM) | Wavelength (nm) |

| Zn(L²)₂ | 2690 | 800 |

| Co(L³)₂ | 2374 | 800 |

| Data sourced from a study on tetraarylazadipyrromethene metal complexes, where L represents the tetraarylazadipyrromethene ligand. This data is presented to illustrate the TPA properties of related systems. rsc.org |

The relationship between the structure of a molecule and its NLO properties is a central theme in materials science. For systems incorporating this compound, the specific arrangement of the ligands within a supramolecular assembly is critical.

Computational studies on related pyridine (B92270) derivatives have shown that the molecular geometry and electronic structure are key to their NLO behavior. researchgate.net Theoretical investigations of organic nonlinear optical crystals have confirmed that factors like hyperpolarizability are directly related to the potential for charge transport within the molecule. researchgate.net These findings underscore the importance of the inherent electronic properties of the this compound ligand in determining the NLO response of any resulting supramolecular structure.

Charge Transfer Processes within Conjugated Systems

Charge transfer (CT) is a fundamental process that governs the photophysical behavior of conjugated molecules and their assemblies. In systems containing this compound, both intramolecular and intermolecular charge transfer events are of significant interest.

The ligand itself possesses a D-π-A-π-D (Donor-π-Acceptor-π-Donor) like structure, where the electron-rich toluene core is flanked by pyridylethynyl moieties. Upon photoexcitation, charge can be redistributed within the molecule. When incorporated into metallacycles, the possibilities for charge transfer expand to include:

Intra-Ligand Charge Transfer (ILCT): Excitation localized on the this compound ligand. nih.gov

Metal-to-Ligand Charge Transfer (MLCT): Excitation from a metal-centered orbital to a ligand-centered orbital. nih.gov

Ligand-to-Metal Charge Transfer (LMCT): Excitation from a ligand-centered orbital to a metal-centered orbital. nih.govrsc.org

Ligand-to-Ligand Charge Transfer (LLCT): Excitation involving charge transfer between adjacent ligands within the assembly. nih.gov

Studies on ruthenium polypyridyl complexes have demonstrated that ILCT transitions are a cornerstone of their one- and two-photon absorption properties. nih.gov Furthermore, MLCT and LLCT processes play a decisive role in modulating the nonlinear optical response through either cooperative or suppressive effects. nih.gov The charge transfer dynamics and intersystem crossing in metallacycles have been found to be dependent on the geometry and dimensions of the assembly, which are dictated by the structure of the ligands and the coordination geometry of the metal ions.

Theoretical and Computational Studies

Quantum Chemical Approaches to Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the electronic makeup of 2,6-Bis(4-pyridylethynyl)toluene. These approaches provide a detailed picture of electron distribution, orbital energies, and the nature of electronic transitions, which are fundamental to its optical and electronic properties.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP, are instrumental in determining its optimized ground-state geometry. nih.govresearchgate.net These calculations can predict key structural parameters such as bond lengths and bond angles. nih.govnih.gov For instance, theoretical studies on related aromatic compounds have demonstrated good agreement between DFT-calculated geometries and experimental data. nih.gov The presence of hyperconjugation, which can influence bond lengths and molecular stability, has also been successfully studied using DFT. nih.gov

| Computational Method | System | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| DFT/B3LYP/6-311G** | Toluene (B28343) Isomers | Bond Lengths and Angles | Good agreement with experimental data, revealing effects of hyperconjugation. | nih.gov |

| DFT/CAM-B3LYP/6-311G++(d,p) | 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one | Optimized Bond Angles | Calculated angles ranged from 106.98° to 122.26°. | nih.gov |

| DFT/B3LYP/LanL2DZ | [Hg(bdmpp)(SCN)2] | Optimized Geometry | Theoretical results showed good agreement with the X-ray structure. | researchgate.net |

To understand the optical behavior of this compound, such as its absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgresearchgate.net This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) observed in UV-visible spectra. researchgate.netnih.gov TD-DFT calculations can also determine the oscillator strengths of these transitions, providing a measure of their intensity. nih.govrsc.org For similar conjugated molecules, TD-DFT has been successfully used to simulate and interpret their electronic absorption spectra, often showing good correlation with experimental findings. nih.govrsc.org These calculations are crucial for predicting how modifications to the molecular structure will affect its color and light-interacting properties. researchgate.net

The electronic and optical properties of conjugated molecules like this compound are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic transition energy and, consequently, its absorption and emission characteristics. libretexts.orgkyoto-u.ac.jp

DFT calculations are routinely used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.netresearchgate.net For this compound, the HOMO is expected to be delocalized across the π-conjugated system, while the LUMO will also be distributed along the molecular backbone. nih.gov The calculated HOMO-LUMO gap provides a theoretical estimate of the energy required for the lowest-energy electronic excitation. kyoto-u.ac.jp Studies on various organic compounds have shown that the HOMO-LUMO gap can be tuned by introducing different functional groups, a principle that is key to designing materials with specific optical properties. kyoto-u.ac.jpnih.gov

| Molecule/System | Computational Method | Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Triphenylamine in Toluene | B3LYP/6-31+g(d,p) | 4.63 | chemrxiv.org |

| Push-Pull Purine Derivatives | - | 2.75 - 3.45 | nih.gov |

| Polymer (PFO-co-PPV-MEHB) | Extrapolation from TD-DFT | 2.7667 | nih.gov |

| TDCR Derivative | DFT | 2.933 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

While quantum chemical calculations provide insights into the electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules in larger systems and over time. rsc.orgnih.gov MD simulations can reveal the conformational flexibility of this compound, showing how the pyridyl and toluene rings might rotate relative to each other. rsc.org

Furthermore, MD simulations are invaluable for investigating the self-assembly and aggregation behavior of such molecules. mdpi.comresearchgate.netresearchgate.net By simulating a system containing multiple molecules, researchers can observe how they interact and organize into larger structures, a process driven by intermolecular forces like π-π stacking. researchgate.net This is particularly relevant for understanding how these molecules might behave in the solid state or in solution, which is crucial for applications in organic electronics and materials science. nih.govrsc.org

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry also allows for the prediction of various spectroscopic parameters beyond UV-visible absorption. For instance, theoretical calculations can predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net While not the primary focus for this type of molecule, these predictions can be valuable for confirming the structure of newly synthesized derivatives.

More advanced computational studies can also explore potential reaction pathways involving this compound. nih.gov This could include studying its stability, potential degradation mechanisms, or how it might react with other chemical species. Such information is vital for assessing the durability and suitability of the molecule for specific applications.

Computational Design of Novel Derivatives with Tailored Properties

One of the most exciting applications of theoretical and computational studies is the rational design of new molecules with specific, tailored properties. By systematically modifying the structure of this compound in silico—for example, by adding electron-donating or electron-withdrawing groups to the pyridine (B92270) or toluene rings—researchers can predict how these changes will affect its electronic and optical properties. researchgate.net

This computational pre-screening allows for the identification of promising candidate molecules for synthesis, saving significant time and resources in the laboratory. For example, by functionalizing the core structure, it is possible to fine-tune the HOMO-LUMO gap, shift the absorption and emission wavelengths, and enhance properties like charge carrier mobility, paving the way for the development of new materials for organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netresearchgate.net

Applications in Advanced Materials Science

Optoelectronic Devices and Components

The extended π-conjugation in 2,6-Bis(4-pyridylethynyl)toluene is indicative of its potential for interesting photophysical properties, making it a candidate for various optoelectronic applications.

While direct studies on this compound in OLEDs and OPVs are not extensively reported, the properties of analogous bis(pyridylethynyl)arene compounds suggest significant potential. The core structure is anticipated to be highly emissive, a critical requirement for OLEDs. For instance, related silver(I) complexes with 2,3'-bipyridine (B14897) ligands have shown strong and broad emission bands, with a photoluminescence quantum efficiency of around 0.2, indicating their suitability as emitting materials in OLEDs. nih.gov The introduction of a 4-phenylpyridine (B135609) unit in platinum(II) complexes has been shown to enhance luminescence properties, a strategy that could be applicable to derivatives of this compound. mdpi.com

In the context of OPVs, the electron-accepting nature of the pyridine (B92270) rings, combined with the electron-donating potential of the toluene (B28343) core, could facilitate efficient charge separation and transport, which are crucial processes in photovoltaic devices. The ability to tune the electronic properties by modifying the central arene or the pyridine substituents offers a pathway to optimize the performance of such materials in OPVs.

Table 1: Photophysical Properties of a Related Bis(pyridylethynyl)arene Compound

| Property | Value | Reference |

| Emission Maximum | 400-550 nm | nih.gov |

| Photoluminescence Quantum Efficiency (Φ) | ~0.2 | nih.gov |

This table presents data for a related silver(I) complex containing a 2,3'-bipyridine ligand, as a proxy for the potential properties of this compound-based materials.

The pyridine units in this compound make it an excellent candidate for the development of fluorescent probes and chemical sensors. The lone pair of electrons on the nitrogen atoms can interact with various analytes, such as metal ions or protons, leading to changes in the compound's fluorescence properties. This phenomenon, known as chemosensing, forms the basis for detecting specific chemical species.

Conjugated polymers containing pyridine rings have been successfully employed as pH-responsive fluorescent chemical sensors. nih.gov The protonation and deprotonation of the pyridine units lead to significant changes in the emission spectra, allowing for the determination of pH. nih.gov Similarly, this compound could be utilized to detect acidic vapors or changes in environmental pH through observable shifts in its fluorescence. The interaction of the pyridine nitrogen with metal ions can also quench or enhance fluorescence, a principle that can be applied to detect heavy metal pollutants.

Supramolecular Materials and Responsive Systems

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, makes it a valuable component for the construction of supramolecular materials.

The pyridine moieties in this compound can be exploited to create self-healing materials. By incorporating this molecule into a polymer network, the pyridine units can form reversible cross-links through metal-ligand coordination. nih.gov When the material is damaged, these coordination bonds can break and then reform upon the application of a stimulus like heat, effectively "healing" the material. nih.gov This approach has been demonstrated with other pyridine-containing ligands, which form reversible bonds with metal ions to create self-healing polymers. nih.gov The introduction of dynamic covalent bonds and hydrogen bonding can further enhance the self-healing capabilities of such materials. researchgate.net

Foldamers are synthetic oligomers that adopt specific, folded conformations. The incorporation of stimuli-responsive units into foldamers allows for the controlled switching of their shape and function. Photo-responsive foldamers have been created using alternating sequences of pyridine-2,6-dicarboxamide and azobenzene (B91143) units, where light is used to trigger conformational changes. rsc.org The rigid and linear nature of this compound makes it an attractive building block for such systems. By integrating this molecule into a longer oligomer chain, it is conceivable to create foldamers that respond to external stimuli such as light, pH, or the presence of metal ions, leading to controlled folding and unfolding. rsc.organu.edu.au

Furthermore, the principles of molecular motion seen in rotaxane-based molecular machines, where pyridine units can act as "wheels" on a molecular "axle," could be adapted using this compound as a key component. acs.org The ability to control the movement of sub-molecular components is a fundamental aspect of molecular machinery. acs.org

Catalysis and Photoredox Systems

The electronic properties and structural features of this compound suggest its potential utility in catalysis, particularly in photoredox systems.

Photosensitizers are molecules that absorb light and transfer the energy to other molecules, thereby catalyzing a chemical reaction. wikipedia.org The extended π-system of this compound allows it to absorb light in the visible or UV range. The excited state of the molecule could then participate in electron transfer processes, making it a potential photoredox catalyst. Pyridine-containing compounds have been used in photocatalytic reactions, for example, in the synthesis of substituted pyridines. acs.org

Recent research has demonstrated the use of photochemical methods for the functionalization of pyridines via pyridinyl radicals. nih.govresearchgate.net This involves the single-electron reduction of a pyridinium (B92312) ion, a process that could potentially be mediated by a photosensitizer like this compound. The development of sustainable photocatalytic methods to introduce pyridine and other functional groups into organic molecules is an active area of research where this compound could find application. bionity.com

Ligand Role in Catalytic Transformations

The utility of this compound as a ligand in catalysis is primarily demonstrated through its incorporation into coordination-driven self-assembled structures, such as metal-organic cages. These cages can function as nanoreactors, encapsulating reactants and influencing reaction pathways.

The design of catalysts, particularly those involving palladium, often benefits from ligands that are both bulky and electron-rich, as these properties can enhance the rates of crucial steps in catalytic cycles like oxidative addition and reductive elimination. nih.gov While direct catalytic applications of simple this compound complexes are not extensively documented, its role in forming larger, functional structures is well-established. For instance, it serves as a fundamental building block (ligand L) in the assembly of M12L24 type nanocages with metals like palladium. researchgate.net These cages can then be impregnated with catalytically active species, such as palladium nanoparticles, to create efficient heterogeneous catalysts for reactions like the cyanation of aryl halides. cam.ac.uk

Furthermore, the catalytic activity of metal complexes, such as those of gold(I) and gold(III), is significantly modulated by the geometry and electronic properties of their surrounding ligands. acs.org Bis(pyridine) ligated gold complexes have demonstrated activity in reactions like propargyl ester cyclopropanation. acs.org The rigid and well-defined structure of this compound makes it an intriguing candidate for constructing such catalytically active centers, where its steric and electronic profile can be harnessed to control reactivity and selectivity. Coordination polymers build with related bis(pyridine) ligands have also been assessed as catalysts for liquid-phase hydroxylation reactions. researchgate.net

The table below summarizes the types of catalytic systems where ligands with structural similarities to this compound play a crucial role.

| Catalytic System | Metal Center | Ligand Type | Example Reaction |

| Cross-Coupling | Palladium | Dialkylbiarylphosphines nih.gov | Suzuki-Miyaura Coupling nih.govnih.gov |

| Cyclopropanation | Gold(I/III) | Bis(pyridine) acs.org | Propargyl Ester Cyclopropanation acs.org |

| Cyanation | Palladium | Cage-forming Bis(pyridine) cam.ac.uk | Cyanation of Aryl Halides cam.ac.uk |

| Polymerization | Titanium/Zirconium | Pyridinethiolate researchgate.net | Ethylene Polymerization researchgate.net |

Photosensitization and Singlet Oxygen Generation

Photosensitizers are molecules that, upon absorption of light, can transfer the absorbed energy to other molecules, most notably to molecular oxygen to generate highly reactive singlet oxygen (¹O₂). This process is fundamental to applications like photodynamic therapy and photocatalysis. The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. nih.govucla.edu

While data on the direct use of this compound as a photosensitizer is limited, studies on its methyl viologen derivatives provide significant insight into its photophysical properties. nih.gov These derivatives, which are N-methylated dications, exhibit absorption and emission characteristics that are crucial for photosensitization. The process typically involves the photosensitizer absorbing light, leading to an excited singlet state, followed by intersystem crossing (ISC) to a longer-lived triplet state. It is this triplet state that transfers energy to ground-state triplet oxygen to produce singlet oxygen. ucla.edu Platinum(II) complexes containing ethynyl-Bodipy ligands have been shown to be efficient photosensitizers with high singlet oxygen quantum yields due to efficient ISC. researchgate.net

The generation of singlet oxygen can also occur without a traditional photosensitizer through the direct charge-transfer excitation of a solvent-oxygen complex. rsc.org However, the use of structured photosensitizers allows for greater control and targeting. For instance, a novel BODIPY-based photosensitizer demonstrated a high singlet oxygen quantum yield of 0.95 in ethanol, with its activity being pH-dependent. rsc.org The table below shows the singlet oxygen quantum yields for some common photosensitizers for comparison.

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| BDPI-lyso | Ethanol | 0.95 rsc.org |

| Rose Bengal | Water | ~0.75 |

| Methylene Blue | Water | ~0.52 |

| Quantum Dot-Chlorin e6 Conjugate | - | 0.31 ucla.edu |

The potential of this compound and its derivatives in this area lies in their tunable photophysical properties. By modifying the aromatic core or the metal centers in its complexes, it may be possible to engineer molecules with optimized absorption spectra and high triplet state yields, making them effective photosensitizers for singlet oxygen generation.

Chemical Biology Tools (Non-Therapeutic)

Beyond materials science, the structural attributes of this compound and its derivatives make them suitable for applications as non-therapeutic tools in chemical biology, particularly as molecular probes and for studying molecular recognition events.

Application as Biomolecular Probes (e.g., DNA/RNA Interaction Studies of Viologen Derivatives)

The development of fluorescent probes for detecting and studying biomolecules like DNA and RNA is a significant area of research. Viologens, which are N,N'-disubstituted-4,4'-bipyridinium salts, are well-known for their ability to interact with DNA. When the viologen moiety is incorporated into an extended π-conjugated system, such as that provided by a bis(4-pyridylethynyl)arene backbone, the resulting molecules can serve as promising DNA-targeting dyes. nih.gov

Methyl viologen derivatives of bis(4'-pyridylethynyl)arenes, including the toluene-based structure, have been investigated for their potential in biology. nih.gov These cationic compounds can interact with the negatively charged phosphate (B84403) backbone of DNA through electrostatic interactions, while the planar aromatic core can intercalate between the base pairs of the DNA double helix. nih.govrsc.org This binding can often be observed through changes in the photophysical properties of the molecule, such as an increase in fluorescence, a phenomenon known as the "light-switch" effect. nih.gov For example, a new conjugated poly(pyridinium salt) derivative was shown to be a selective fluorescence turn-on biosensor for calf thymus DNA. rsc.org

The interaction of these probes with DNA can be characterized by various biophysical techniques. The binding affinity (Kb) and the number of binding sites (n) can be determined from spectroscopic titrations. Ruthenium(II) polypyridyl complexes, for instance, are known to intercalate into DNA with binding constants in the range of 10⁵ M⁻¹. nih.gov Platinum and palladium derivatives of certain porphyrins show even stronger binding to G-quadruplex DNA, with affinities of 10⁶–10⁷ M⁻¹. nih.gov

The table below summarizes key photophysical data for the methyl viologen of 2,6-Bis(4-pyridylethynyl)benzene (a close analog of the toluene derivative), highlighting its properties relevant to its use as a molecular probe.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Benzene-based Methyl Viologen (1M) | MeCN | 344 | 389 | 0.003 nih.gov |

| Benzene-based Neutral Precursor (1) | MeCN | 335 | 350 | 0.11 nih.gov |

The significant decrease in the fluorescence quantum yield upon N-methylation to form the viologen, coupled with the potential for fluorescence enhancement upon DNA binding, underscores the promise of these compounds as "light-switch" probes for nucleic acids. nih.govnih.gov

Mechanistic Studies of Molecular Recognition at the Chemical Level

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a fundamental concept in chemistry and biology. The well-defined structure of this compound makes it an excellent component for building synthetic hosts designed to study these recognition phenomena at the molecular level.

When used as a ligand, this compound can form large, hollow coordination cages that possess internal cavities capable of encapsulating guest molecules. researchgate.netcam.ac.uk These host-guest systems provide a simplified model for studying the complex recognition events that occur in biological systems, such as enzyme-substrate binding. The binding of a guest within the host's cavity is driven by a combination of factors, including size and shape complementarity, as well as intermolecular forces like hydrogen bonding, π-π stacking, and solvophobic effects. researchgate.netfigshare.com

For example, coordination cages have been designed to bind a variety of guest molecules, from the anticancer drug paclitaxel (B517696) to simple aromatic compounds like toluene. cam.ac.ukfigshare.com The study of these interactions provides detailed mechanistic insights. Using techniques like ¹H NMR spectroscopy, it is possible to observe the chemical shift changes of both the host and guest protons upon complexation, allowing for the determination of binding constants and the elucidation of the binding geometry. researchgate.net The conformation of related bis(2-anilinoethynyl)pyridine-based receptors has been shown to be highly sensitive to the solvent molecules they encapsulate, demonstrating the tunability of these systems. nih.gov

A tetraphenylethene-based octacationic cage, for instance, forms a "hamburger"-type complex with coronene, which then stacks into a 3D supramolecular framework. researchgate.net The binding of guests can also dramatically alter the photophysical properties of the host, leading to changes in fluorescence quantum yield and lifetime, which can be used for sensing applications. researchgate.net

Future Perspectives and Challenges

Development of Next-Generation Synthetic Strategies for Complex Architectures

The construction of complex molecular architectures based on the 2,6-bis(4-pyridylethynyl)toluene framework predominantly relies on the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium- and copper-cocatalyzed reaction efficiently forms the crucial carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgyoutube.com Future advancements are focused on overcoming the limitations of traditional methods, such as the need for anhydrous and anaerobic conditions, and expanding the substrate scope. organic-chemistry.org

Next-generation strategies are moving towards more robust and versatile synthetic protocols. This includes the development of copper-free Sonogashira couplings, which mitigate issues related to the formation of alkyne homocoupling side products and simplify purification. organic-chemistry.orgorganic-chemistry.org Furthermore, microwave-assisted synthesis has emerged as a powerful tool, offering significantly shorter reaction times and often higher yields compared to conventional heating methods. researchgate.net A rapid, microwave-assisted Sonogashira coupling for related 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives highlights the potential of this approach. researchgate.net

The diversification of starting materials is another key area. The use of alternatives to aryl halides, such as arenediazonium salts, can provide different reactivity profiles and expand the range of accessible structures. wikipedia.org The ability to perform selective couplings, for instance, reacting an aryl iodide in the presence of a less reactive aryl bromide, allows for the stepwise construction of highly complex, unsymmetrical molecules. wikipedia.org These evolving synthetic tools are crucial for assembling sophisticated supramolecular systems and materials from pyridyl-ethynyl building blocks.

Exploration of Novel Coordination Architectures with Enhanced Functionality

The true potential of this compound is realized in its ability to act as a ligand, assembling with metal ions to form a vast array of coordination architectures. The future in this domain lies in moving beyond simple complexes to create intricate coordination polymers (CPs) and metal-organic frameworks (MOFs) with tailored properties. rsc.orgnih.gov The structural diversity of these materials is heavily influenced by the flexibility of the ligands, the coordination geometry of the metal center, the nature of counter-anions, and even the solvents used during synthesis. mdpi.comscilit.com

Researchers are exploring how bis(pyridyl) ligands with varying spacers and functionalities can direct the formation of 1D chains, 2D layers, and 3D interpenetrated networks. rsc.orgmdpi.comnih.gov For example, the reaction of flexible bis(pyridyl) ligands with silver(I) salts has been shown to produce structures ranging from 1D chains to 2D porous networks and discrete macrocycles, depending on the ligand-to-metal stoichiometry. nih.gov

A significant challenge and opportunity is the creation of heterometallic systems, where different metal ions are incorporated into a single architecture to combine their distinct properties. The use of related bis(pyrazolyl)pyridine ligands has led to the synthesis of 1D iron(III)-silver(I) coordination polymers through processes involving proton-coupled electron transfer (PCET), demonstrating a novel approach to complex, functional materials. nih.gov Similarly, multidentate N-containing ligands have been used to assemble unusual copper(I) clusters and 3D topological networks with short Cu---Cu distances, implying metal-metal interactions that can influence the material's electronic properties. researchgate.net These advanced architectures are the foundation for developing materials with enhanced catalytic, sensing, or photophysical functionalities.

Advanced Characterization Techniques for Complex Assemblies

Understanding the structure-property relationships in the complex assemblies formed by this compound and its derivatives requires a suite of advanced characterization techniques. While single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional structure of crystalline materials, many supramolecular systems are not amenable to forming suitable single crystals. numberanalytics.comconicet.gov.ar

Therefore, a multi-technique approach is essential. High-resolution microscopy, such as Atomic Force Microscopy (AFM), allows for the direct visualization of supramolecular polymers and their assembly on surfaces. nih.govacs.org Spectroscopic methods are crucial for probing the structure on a molecular level. nih.gov Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, for instance, provides detailed information about connectivity and spatial relationships in solution. numberanalytics.com

To understand the dynamic and mechanical properties of these assemblies, especially when they form gels or other soft materials, techniques like rheology are indispensable for investigating stiffness, shear-thinning, and self-healing properties. nih.gov These experimental methods are increasingly complemented by computational tools. Density Functional Theory (DFT) calculations and Quantum Theory of Atoms-in-Molecules (QTAIM) are used to study the non-covalent interactions, such as π-stacking and hydrogen bonding, that stabilize these complex structures. conicet.gov.ar This synergy between experimental and theoretical techniques is critical for designing and understanding the next generation of supramolecular materials.

Towards Multifunctional Materials with Integrated Properties

A major goal in the field is to create multifunctional materials where several useful properties are integrated into a single system based on the this compound scaffold. The inherent photophysical properties of metal complexes with polypyridyl ligands serve as a primary foundation for this pursuit. researchgate.netresearchgate.net The emission characteristics of these materials, often arising from metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) states, can be finely tuned by modifying the ligand structure or the metal ion. researchgate.netrsc.orgnih.gov

The future lies in designing systems where this luminescence is responsive to external stimuli, leading to applications in chemical sensing. nih.gov For instance, terpyridine-coordinated polymers have been developed that show a distinct fluorescence response to changes in pH, demonstrating their potential as acid-base sensors. nih.gov

Beyond sensing, the integration of properties could lead to materials for theranostics, where a compound can be used for both diagnosis (e.g., through fluorescence imaging) and therapy. Related systems are being investigated for their ability to interact with biomolecules like DNA and generate reactive oxygen species upon light activation, a property that could be harnessed for photodynamic therapy. researchgate.net The challenge is to rationally design ligands and coordination complexes that not only possess these individual properties but also allow them to work in concert to achieve a desired multifunctional outcome.

Sustainable Synthesis and Application Methodologies

As with all areas of chemistry, there is a strong impetus to develop more sustainable and environmentally benign methods for the synthesis and application of this compound and its derivatives. A key focus is the reduction of hazardous waste and the use of greener reagents and solvents. researchgate.net

Significant progress is being made in the development of "green" Sonogashira coupling reactions. This includes performing the reaction in more environmentally friendly solvents like water or bio-derived solvents such as dimethylisosorbide (DMI). organic-chemistry.orgorganic-chemistry.org The use of low-cost, recoverable catalysts, such as magnetic iron oxide nanoparticles, also represents a move towards more sustainable chemical production. researchgate.net

Furthermore, improving reaction efficiency by minimizing steps and avoiding the use of protecting groups is a critical aspect of green chemistry. researchgate.net The development of one-pot, multi-component reactions to build complex pyridine-based molecules in a single step is a highly attractive strategy. researchgate.net These sustainable methodologies not only reduce the environmental impact of producing these valuable compounds but can also lead to more cost-effective and efficient manufacturing processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Bis(4-pyridylethynyl)toluene, and how can purity be ensured?

- Methodology : Synthesis typically involves Sonogashira coupling reactions, using palladium catalysts to link pyridylacetylene derivatives to a toluene backbone. Toluene is commonly employed as a solvent under reflux conditions. Post-synthesis purification via column chromatography (e.g., silica gel) or recrystallization is critical. Analytical techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential for verifying structural integrity and purity .

Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of pyridyl and ethynyl groups through characteristic shifts (e.g., pyridyl protons at δ 7.5–8.5 ppm, ethynyl carbons at ~70–90 ppm) .

- X-ray Diffraction : Single-crystal X-ray diffraction (e.g., Rigaku AFC7S diffractometer with ω/2θ scans) provides atomic-resolution structural data, including bond lengths and angles. Software like SHELXL-97 is used for refinement .

Q. What safety precautions are necessary when handling this compound?

- Guidelines : Based on analogous compounds, use PPE (gloves, goggles) to avoid skin/eye irritation (GHS Category 2). Work in a fume hood to minimize inhalation risks. Store in inert, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can the self-assembly behavior of Pd12L24 (L = this compound) molecular spheres be analyzed in polar solvents?

- Methodology : Static (SLS) and dynamic light scattering (DLS) are key for studying self-assembly kinetics and hydrodynamic radii. In DMSO, electrostatic and hydrophobic interactions drive the formation of hollow "blackberry" structures resembling viral capsids. Monitor scattered light intensity over time to track assembly progression .

Q. What factors influence the formation of hollow vesicle-like supramolecular structures?

- Critical Parameters :

- Solvent Polarity : Polar solvents like DMSO enhance intermolecular interactions, favoring large assemblies.

- Counterion Effects : Cationic Pd12L24 cages require charge-balancing anions (e.g., Cl⁻), which modulate electrostatic repulsion.

- Concentration : Higher concentrations (>1 mM) promote aggregation but may lead to polydisperse structures .

Q. How can researchers resolve discrepancies in crystallographic data for metal-organic complexes involving this ligand?

- Troubleshooting :

- Reaction Optimization : Incomplete reactions (e.g., due to short reflux times) may yield mixed coordination modes. Extend reaction durations or adjust stoichiometry.

- Data Refinement : Use anisotropic displacement parameters (Uiso) and check for twinning or disorder in crystal lattices. Cross-validate with spectroscopic data .

Data Contradiction and Reproducibility

Q. How should conflicting reports on coordination geometries (e.g., trigonal vs. square-planar) be addressed?

- Resolution Strategy :

- Systematic Variation : Test different metal precursors (e.g., Pd²⁺ vs. Pt²⁺) and solvent systems (e.g., toluene vs. THF) to isolate geometric preferences.

- Advanced Imaging : Pair X-ray diffraction with TEM to correlate molecular and bulk structural features .

Methodological Resources

- Synthetic Protocols : Refer to for stepwise procedures in THF/BuLi-mediated reactions.

- Analytical Standards : ASTM D5836-20 provides guidelines for quantifying related toluene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.